molecular formula C11H14ClFN2O B3087320 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride CAS No. 1172846-19-3

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride

Cat. No. B3087320
CAS RN: 1172846-19-3
M. Wt: 244.69
InChI Key: YKWRKTYPUSZHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C11H13FN2O . It has a molecular weight of 208.24 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride consists of a piperazine ring attached to a fluorobenzyl group . The presence of the fluorine atom and the piperazine ring may influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Arylpiperazine Derivatives' Metabolism

Arylpiperazine derivatives, including those related to 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride, are clinically applied mainly for treating depression, psychosis, or anxiety. They undergo extensive metabolism, including N-dealkylation leading to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, targeting most arylpiperazine derivatives' site of action (Caccia, 2007).

Therapeutic Applications

Piperazine derivatives have a significant presence in drugs with various therapeutic uses, from antipsychotics to anti-inflammatories. The slight modification in the substitution pattern on the piperazine nucleus can result in a recognizable difference in medicinal potential, indicating the chemical's versatility in drug design and development (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine as a core structure has been exploited for developing potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant and extremely drug-resistant strains. This underlines its importance in addressing global health challenges like tuberculosis (Girase et al., 2020).

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of research involving 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride are not specified in the sources I found. Given its use in proteomics research , it may be involved in studies aimed at understanding protein function and interactions.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWRKTYPUSZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)piperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Reactant of Route 3
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Reactant of Route 4
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Reactant of Route 5
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
Reactant of Route 6
1-(2-Fluorobenzyl)piperazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.